

# In-Depth Technical Guide: 4-Bromo-3-chloropyridine (CAS 73583-41-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-3-chloropyridine

Cat. No.: B1272051

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromo-3-chloropyridine** is a halogenated pyridine derivative that serves as a versatile and crucial building block in modern organic synthesis.<sup>[1][2]</sup> Its unique structural arrangement, featuring both a bromine and a chlorine atom on the pyridine ring, offers differential reactivity that can be strategically exploited in the synthesis of complex molecules.<sup>[1]</sup> This compound is of significant interest to researchers in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the development of novel therapeutic agents and crop protection solutions.<sup>[2][3][4]</sup> This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and potential applications of **4-Bromo-3-chloropyridine**.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-3-chloropyridine** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	73583-41-2	[5]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrCIN	[6]
Molecular Weight	192.44 g/mol	[5][6]
Appearance	White to light yellow crystalline solid	[3]
Melting Point	67-75 °C	
Boiling Point	219.8 °C at 760 mmHg	
IUPAC Name	4-bromo-3-chloropyridine	[5]
InChI Key	CXXVUKYIBWZKHL-UHFFFAOYSA-N	[5]
SMILES	C1C=CC(Br)C=CN=C1	[5]

## Synthesis

While a direct, detailed experimental protocol for the synthesis of **4-Bromo-3-chloropyridine** is not readily available in the public domain, a common synthetic strategy involves the halogenation of a suitable pyridine precursor. A representative, though not direct, synthesis of a related bromo-chloro-heterocycle is provided below to illustrate a potential synthetic approach.

## Illustrative Synthesis of a Bromo-Chloro-Pyridine Derivative

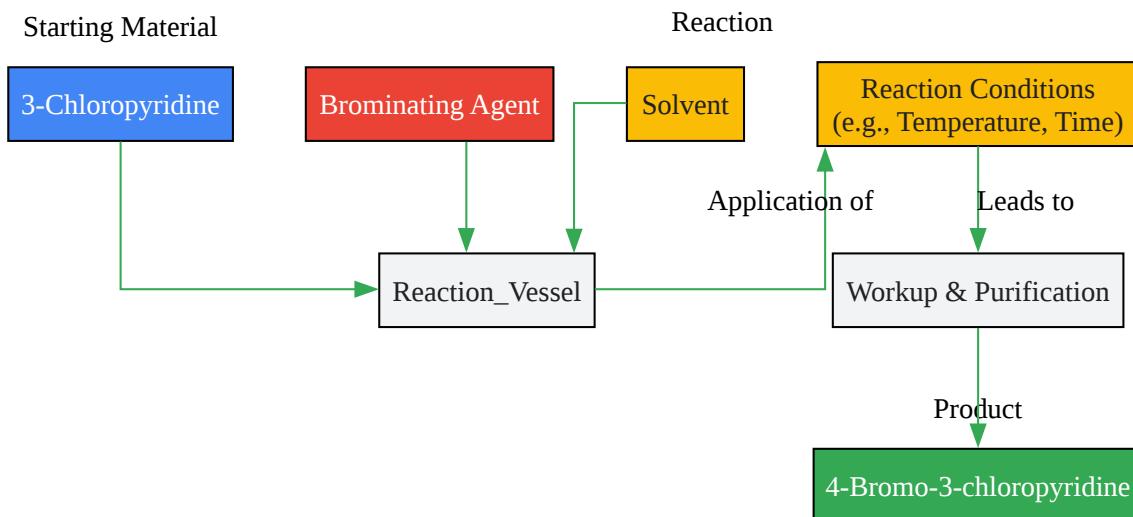
The following protocol describes the synthesis of 3-bromo-4-chlorofuro[3,2-c]pyridine, which involves the bromination of a chlorinated precursor. A similar strategy could likely be adapted for the synthesis of **4-Bromo-3-chloropyridine** from 3-chloropyridine.

Reaction: Bromination of 4-chlorofuro[3,2-c]pyridine.[2]

Experimental Protocol:

- Dissolve 4-chlorofuro[3,2-c]pyridine (10.60 g, 69 mmol) in carbon tetrachloride (135 mL) in a reaction vessel.
- Cool the solution to -15°C using an appropriate cooling bath.
- Add bromine (12.13 g, 80 mmol) dropwise over a period of 15 minutes.
- Allow the reaction mixture to stir at room temperature for 18 hours.
- Remove the solvent under reduced pressure (in vacuo).
- Dissolve the resulting residue in methanol (250 mL).
- Add a 20% aqueous solution of sodium hydroxide (35 mL) and continue stirring for 1 hour at room temperature.
- Remove the methanol in vacuo.
- Partition the residue between water (100 mL) and dichloromethane (50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the product.[\[2\]](#)

Logical Workflow for a Potential Synthesis of **4-Bromo-3-chloropyridine**:



[Click to download full resolution via product page](#)

Caption: Potential synthetic workflow for **4-Bromo-3-chloropyridine**.

## Chemical Reactivity and Key Experimental Protocols

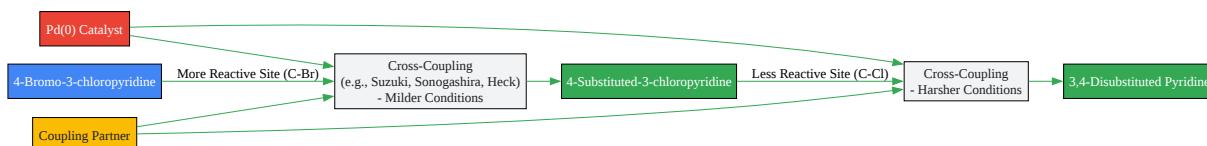
The presence of two different halogen atoms on the pyridine ring of **4-Bromo-3-chloropyridine** allows for selective functionalization through various cross-coupling reactions. [1] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective modifications.

## Palladium-Catalyzed Cross-Coupling Reactions

**4-Bromo-3-chloropyridine** is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of a wide array of organic molecules.[1][4]

General Principles of Regioselectivity:

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for aryl bromides than for aryl chlorides. This difference in reactivity allows for the selective reaction at the 4-position (C-Br bond) of **4-Bromo-3-chloropyridine**, leaving the 3-position (C-Cl bond) available for subsequent transformations.



[Click to download full resolution via product page](#)

Caption: Regioselective cross-coupling of **4-Bromo-3-chloropyridine**.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron compound.

General Experimental Protocol:

- To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add **4-Bromo-3-chloropyridine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ , 2.0-3.0 eq.).
- Add a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ , 2-5 mol%).
- Add a degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).
- Heat the reaction mixture with stirring, typically between 80-110 °C, for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol:

- In a dry Schlenk flask under an inert atmosphere, dissolve **4-Bromo-3-chloropyridine** (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF).
- Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).
- Degas the solution by bubbling the inert gas through it for 10-15 minutes.
- Add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  or  $\text{Pd}(\text{PPh}_3)_4$ , 1-3 mol%) and the copper(I) co-catalyst (e.g.,  $\text{CuI}$ , 1-5 mol%).
- Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
- Stir the reaction at room temperature or gently heat (40-50 °C) and monitor by TLC.
- Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
- Wash the filtrate sequentially with a saturated aqueous solution of  $\text{NH}_4\text{Cl}$  and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- Purify the product via flash column chromatography.<sup>[7]</sup>

## Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

General Experimental Protocol:

- Combine **4-Bromo-3-chloropyridine** (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ , 1-5 mol%), a phosphine ligand (e.g.,  $\text{PPh}_3$  or  $\text{P}(\text{o-tolyl})_3$ ), and a base (e.g.,  $\text{Et}_3\text{N}$ ,  $\text{NaOAc}$ , or  $\text{K}_2\text{CO}_3$ ) in a suitable solvent (e.g., DMF, NMP, or dioxane).
- Heat the reaction mixture, typically above 100 °C, under an inert atmosphere.
- Monitor the reaction progress by TLC or GC.
- After completion, cool the mixture, filter to remove palladium black, and partition between water and an organic solvent.
- Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
- Purify the product by column chromatography or recrystallization.

## Spectroscopic Data

Accurate spectroscopic data is critical for the identification and characterization of **4-Bromo-3-chloropyridine**. While a complete, verified public dataset is not available, typical spectral characteristics for such a molecule can be predicted.

**$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine atoms.

**$^{13}\text{C}$  NMR:** The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts.

**FT-IR:** The infrared spectrum will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring, as well as the C-Br and C-Cl

stretching vibrations.

**Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic abundance of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl), a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens.

## Applications in Drug Discovery and Agrochemicals

**4-Bromo-3-chloropyridine** is a valuable precursor for the synthesis of a wide range of biologically active molecules.

### Pharmaceutical Research

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents. [2][3] The pyridine scaffold is a common feature in many approved drugs, and the ability to selectively functionalize it at multiple positions makes **4-Bromo-3-chloropyridine** a powerful tool for generating libraries of novel compounds for drug discovery programs. For instance, derivatives of chloropyrimidines have been investigated as covalent inhibitors of kinases like MSK1, highlighting the potential for related structures in targeting signaling pathways.[8]

### Agrochemical Development

In the agrochemical sector, **4-Bromo-3-chloropyridine** is used in the formulation of herbicides and fungicides.[2][4] The introduction of halogen atoms into agrochemical molecules can significantly enhance their biological activity and efficacy in crop protection.

### Safety and Handling

**4-Bromo-3-chloropyridine** should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

### Conclusion

**4-Bromo-3-chloropyridine** is a highly versatile and valuable building block for organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. Its unique pattern of halogen substitution allows for regioselective functionalization through a variety of cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective utilization.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-BROMO-3-CHLOROPYRIDINE | CAS 73583-41-2 [matrix-fine-chemicals.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-3-chloropyridine (CAS 73583-41-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272051#4-bromo-3-chloropyridine-cas-number-73583-41-2>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)